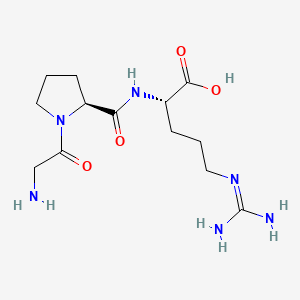

Glycyl-prolyl-arginine

描述

Glycyl-prolyl-arginine is a tripeptide composed of the amino acids glycine, proline, and arginine. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications. The chemical formula of this compound is C13H24N6O4, and it has a molecular weight of 328.37 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Glycyl-prolyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

Attachment of the first amino acid: The first amino acid (glycine) is attached to a resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the addition of the third amino acid (arginine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

化学反应分析

Types of Reactions

Glycyl-prolyl-arginine can undergo various chemical reactions, including:

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while substitution reactions can yield modified peptides with different functional groups .

科学研究应用

Neuroprotection

Recent studies indicate that Glycyl-prolyl-arginine exhibits neuroprotective properties. It has been shown to protect nerve cells from apoptosis and necrosis, making it a candidate for treating neurodegenerative diseases. For instance, a patent describes its use in pharmaceutical compositions aimed at preventing neuronal degeneration, particularly in conditions like Alzheimer's disease and stroke .

Case Study: Neuroprotective Effects

A study conducted on cortical cell cultures demonstrated that this compound significantly improved neuronal survival rates when exposed to apoptosis-inducing toxins. The results indicated a marked decrease in cell death and an increase in neurite outgrowth, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Wound Healing

This compound has also been implicated in enhancing wound healing processes. Its role as a precursor to arginine, which is critical for collagen synthesis and immune function, underscores its importance in tissue repair and regeneration. A systematic review highlighted that arginine supplementation positively influences wound healing parameters such as hydroxyproline content and overall recovery time .

Data Table: Effects of Arginine Supplementation on Wound Healing

| Parameter | Effect Size (Mean Difference) | Confidence Interval (95% CI) | p-value |

|---|---|---|---|

| Hydroxyproline Content | 4.49 | 3.54 to 4.45 | <0.00001 |

| Length of Hospital Stay | -2.65 | -3.10 to -2.21 | <0.00001 |

| C-reactive Protein | -1.10 | -1.26 to -0.93 | <0.00001 |

Cardiovascular Health

The compound may also play a role in cardiovascular health due to its arginine content, which is known to enhance nitric oxide production—crucial for vascular function. Research indicates that this compound can improve endothelial function and reduce oxidative stress, thereby potentially lowering the risk of cardiovascular diseases .

Functional Foods

With the growing interest in functional foods, this compound is being explored for its potential health benefits when incorporated into dietary supplements and nutraceuticals. Its bioactive properties may contribute to improved metabolic health, immune function, and overall well-being.

Case Study: Nutritional Supplementation

A recent study investigated the impact of dietary peptides on metabolic disorders and found that those enriched with this compound exhibited significant improvements in insulin sensitivity and lipid profiles among participants with metabolic syndrome .

Antioxidative Properties

This compound has been noted for its antioxidative properties, which can help mitigate oxidative stress—a contributor to various chronic diseases including cancer and diabetes . This aspect makes it a valuable addition to functional food formulations aimed at promoting health.

作用机制

The mechanism of action of glycyl-prolyl-arginine involves its interaction with specific molecular targets and pathways. For example, the arginine residue can be converted to nitric oxide, which acts as a signaling molecule in various physiological processes. Additionally, the peptide can interact with cell surface receptors and enzymes, modulating their activity and influencing cellular functions .

相似化合物的比较

Similar Compounds

Glycyl-arginine: A dipeptide with similar properties but lacking the proline residue.

Lysyl-aspartic acid: Another dipeptide with different amino acid composition and biological activities.

Uniqueness

Glycyl-prolyl-arginine is unique due to the presence of the proline residue, which imparts rigidity to the peptide structure and influences its interactions with other molecules. This structural feature distinguishes it from other similar peptides and contributes to its specific biological activities .

生物活性

Glycyl-prolyl-arginine (GPA) is a tripeptide composed of the amino acids glycine, proline, and arginine. This compound has garnered attention in recent years due to its significant biological activities, particularly in the fields of biochemistry, cell biology, and medicine. This article explores the biological activity of GPA, highlighting its mechanisms of action, biochemical properties, and potential applications in various scientific fields.

Mode of Action

GPA exhibits pronounced physiological activity primarily due to its unique amino acid composition. The presence of proline and glycine is crucial for its biological effects, which include modulation of cellular responses and interactions with various proteins. Notably, GPA has been shown to influence the secretion of histamine from mast cells and enhance vascular permeability, indicating its role in inflammatory responses.

Biochemical Pathways

GPA is metabolized into ornithine, proline, and nitric oxide through arginine metabolism. These metabolites play essential roles in various biochemical pathways, including those associated with cell signaling and immune responses. The interaction of GPA with proteinase-activated receptor-2 (PAR-2) has also been documented, suggesting its involvement in cellular activation processes.

Cellular Effects

Proliferation and Differentiation

Research has demonstrated that GPA stimulates the proliferation and differentiation of porcine trophoblast cells via β-catenin and mTOR signaling pathways. This effect underscores the potential role of GPA in developmental biology and regenerative medicine.

Fibrinogen Interaction

GPA has been implicated in modulating fibrinogen interactions, crucial for blood coagulation. Studies indicate that it can induce a fibrin monomer-like state in fibrinogen, enhancing thrombin binding and stabilizing fibrinogen during clot formation. This property is particularly relevant for therapeutic applications in wound healing and hemostasis.

Enzyme Interactions

GPA interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit fibrin polymerization effectively when compared to other peptides. Its binding affinity for fibrinogen is characterized by an association constant of approximately , demonstrating its significant role in coagulation processes .

Resistance to Proteolysis

The structural stability of GPA results from its amino acid composition, which provides resistance to proteolytic degradation. This characteristic enhances its potential as a therapeutic agent since it can remain active longer within biological systems .

Applications in Research

GPA's diverse biological activities make it a compound of interest across multiple fields:

- Chemistry : Used as a model compound for studying peptide synthesis.

- Biology : Investigated for its role in cell signaling and protein interactions.

- Medicine : Explored for therapeutic effects such as modulating immune responses and promoting wound healing.

- Industry : Utilized in developing peptide-based drugs and cosmetics.

Case Studies

-

Wound Healing Applications

- In vitro studies have shown that GPA enhances fibroblast migration and proliferation, crucial for wound healing processes. These findings suggest that GPA could be developed into a topical treatment for skin injuries.

- Cardiovascular Health

常见问题

Q. How is Glycyl-prolyl-arginine synthesized in laboratory settings, and what analytical techniques confirm its purity?

Level: Basic

Methodological Answer:

GPR is typically synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc/t-Bu chemistry for sequential coupling of glycine, proline, and arginine residues . Post-synthesis, purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), with mobile phases like acetonitrile/water (0.1% trifluoroacetic acid). Purity is validated via mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for structural integrity . Researchers should optimize coupling efficiency by monitoring reaction kinetics and incorporating double couplings for sterically hindered residues.

Q. What in vitro assays are commonly used to assess the biological activity of this compound?

Level: Basic

Methodological Answer:

Common assays include:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled GPR) to quantify affinity for target receptors .

- Cell-Based Functional Assays : Measurement of intracellular calcium flux or cAMP levels via fluorescent probes (e.g., Fura-2 AM) in relevant cell lines .

- Enzymatic Stability Tests : Incubation with proteases (e.g., trypsin) to evaluate metabolic half-life, analyzed via LC-MS .

Researchers must adhere to NIH preclinical guidelines for assay reproducibility, including triplicate measurements and inclusion of positive/negative controls .

Q. How do structural modifications of this compound affect its pharmacokinetic properties in animal models?

Level: Advanced

Methodological Answer:

Structural modifications (e.g., D-amino acid substitution, PEGylation) are evaluated through:

- In Vivo Pharmacokinetic Studies : Intravenous/oral administration in rodents, with serial blood sampling analyzed via LC-MS/MS to calculate AUC, Cₘₐₓ, and half-life .

- Tissue Distribution Profiling : Radiolabeled GPR derivatives tracked using scintillation counting or autoradiography .

- Metabolite Identification : High-resolution MS to detect degradation products in plasma or hepatic microsomes .

Dose-response relationships should be modeled using nonlinear regression to optimize bioavailability .

Q. What strategies resolve contradictory findings in studies on this compound's mechanism of action?

Level: Advanced

Methodological Answer:

Contradictions are addressed via:

- Systematic Review/Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines, assessing heterogeneity via I² statistics .

- Orthogonal Validation : Combine knockdown (siRNA) and overexpression models to confirm target specificity .

- Dose-Titration Experiments : Identify non-linear or biphasic responses that may explain divergent results .

Researchers should document experimental conditions (e.g., buffer pH, cell passage number) to identify confounding variables .

Q. What computational models predict the interaction between this compound and its target proteins?

Level: Basic

Methodological Answer:

Computational approaches include:

- Molecular Docking : Software like AutoDock Vina to simulate GPR binding to receptor active sites, validated by free energy calculations (e.g., MM-GBSA) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .

- Quantitative Structure-Activity Relationship (QSAR) : Regression models linking physicochemical properties (e.g., logP, polar surface area) to activity data .

Results must be cross-validated with experimental binding assays to avoid overfitting .

Q. How to design a dose-response study for this compound's effects under varying physiological conditions?

Level: Advanced

Methodological Answer:

Key considerations:

- Dose Range Selection : Preliminary data from pilot studies (e.g., EC₅₀ estimation) to define 5–7 log-spaced concentrations .

- Condition Variability : Test effects under hypoxia, pH 6.5–7.4, or inflammatory cytokines (e.g., TNF-α) to mimic disease states .

- Endpoint Multiplexing : Combine functional (e.g., vasodilation) and molecular (e.g., phosphorylation) endpoints to capture pleiotropic effects .

Statistical power analysis (α=0.05, β=0.2) ensures adequate sample size, with ANOVA followed by post-hoc Tukey tests .

Q. What ethical and methodological standards apply to in vivo studies of this compound?

Level: Advanced

Methodological Answer:

Adhere to:

- NIH Guidelines : ARRIVE 2.0 criteria for reporting animal studies, including randomization, blinding, and humane endpoints .

- 3Rs Principle (Replacement, Reduction, Refinement) : Use in silico or ex vivo models (e.g., organoids) where feasible .

- Data Transparency : Raw data deposition in repositories like Figshare or Zenodo for independent verification .

Ethical approval from institutional review boards (IRBs) is mandatory, with protocols pre-registered in platforms like ClinicalTrials.gov .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCXBJRLBHWME-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197085 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47295-77-2 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。